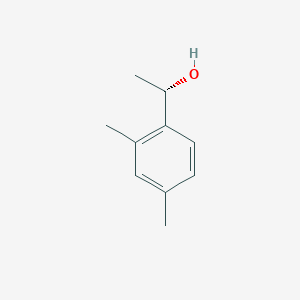

(1S)-1-(2,4-dimethylphenyl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S)-1-(2,4-dimethylphenyl)ethan-1-ol is an organic compound characterized by a chiral center at the first carbon atom. This compound belongs to the class of secondary alcohols and is known for its distinct structural feature of having two methyl groups attached to the benzene ring at the 2 and 4 positions. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4-dimethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2,4-dimethylphenyl)acetone, using a chiral reducing agent to ensure the formation of the desired enantiomer. Another method includes the asymmetric hydrogenation of the corresponding prochiral ketone using a chiral catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and reaction conditions to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(2,4-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, (2,4-dimethylphenyl)acetone, using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: It can be reduced to form the corresponding hydrocarbon, (2,4-dimethylphenyl)ethane, using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products Formed

Oxidation: (2,4-dimethylphenyl)acetone.

Reduction: (2,4-dimethylphenyl)ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

(1S)-1-(2,4-dimethylphenyl)ethan-1-ol serves as an important intermediate in the synthesis of various bioactive compounds. Its chiral nature allows for enantioselective synthesis, which is crucial in medicinal chemistry where the biological activity of compounds can differ significantly between enantiomers. For instance, studies indicate that similar compounds can exhibit diverse pharmacological profiles based on their stereochemistry.

Potential Therapeutic Uses

Research has highlighted the compound's interaction with biological targets such as enzymes and receptors. These interactions can lead to significant changes in cellular processes, making it a candidate for further exploration in therapeutic applications. Its structural similarity to other bioactive molecules suggests potential uses in treating conditions like depression and anxiety through its derivatives like vortioxetine .

Smart Materials

The incorporation of this compound into soft materials has been explored for developing stimuli-responsive materials. These materials can change their properties in response to external stimuli such as temperature or light, which opens avenues for applications in sensors and actuators.

Fungicidal Activity

Research has indicated that compounds structurally related to this compound exhibit fungicidal properties. For example, derivatives have been synthesized and tested for their efficacy against various fungal pathogens, suggesting potential applications in crop protection .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific chiral configuration and the arrangement of methyl groups on the benzene ring. The following table summarizes its structural comparison with related compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| (1R)-1-(2,4-dimethylphenyl)ethan-1-ol | Chiral counterpart | Opposite configuration at the chiral center |

| (1S)-1-(2,4-dimethylphenyl)propan-1-ol | Additional methylene group | Longer carbon chain |

| (3S)-3-(2,5-dimethylphenyl)propan-3-ol | Different substitution pattern | Methyl groups at different positions |

Ultrasound-Assisted Synthesis

A study demonstrated that ultrasound-assisted synthesis methods could enhance the efficiency of producing derivatives of this compound with significant yields and reduced reaction times compared to conventional methods . This method not only accelerates production but also improves the purity of the compounds synthesized.

Anticancer Activity

Another significant area of research involves the anticancer properties of derivatives synthesized from this compound. In vitro studies have shown that some derivatives exhibit potent anti-proliferative activity against cancer cell lines such as HepG2, indicating potential therapeutic applications in oncology .

Wirkmechanismus

The mechanism by which (1S)-1-(2,4-dimethylphenyl)ethan-1-ol exerts its effects is largely dependent on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the chiral center allows for enantioselective interactions, which can result in different biological activities for each enantiomer.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R)-1-(2,4-dimethylphenyl)ethan-1-ol: The enantiomer of the compound, differing only in the configuration at the chiral center.

(1S)-1-(2,4-dimethylphenyl)propan-1-ol: A similar compound with an additional methylene group in the carbon chain.

(1S)-1-(2,4-dimethylphenyl)butan-1-ol: Another similar compound with two additional methylene groups in the carbon chain.

Uniqueness

(1S)-1-(2,4-dimethylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of two methyl groups on the benzene ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

(1S)-1-(2,4-dimethylphenyl)ethan-1-ol is a secondary alcohol characterized by a chiral center at the first carbon atom and two methyl groups on the benzene ring at the 2 and 4 positions. This unique structure not only makes it an interesting subject for stereochemical studies but also suggests potential biological activities that can be harnessed in various fields, including medicine and biochemistry.

- Molecular Formula : C₁₀H₁₄O

- Molecular Weight : 150.2176 g/mol

- CAS Number : 168749-62-0

The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors in biological systems. The presence of the hydroxyl group allows for hydrogen bonding with various biological molecules, which can influence their structure and function. The compound may exhibit enantioselectivity, meaning that each enantiomer can interact differently with biological targets, potentially leading to varied biological effects.

Enzyme Interaction

The compound is being investigated for its interactions with metabolic enzymes, including acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating neurological disorders such as Alzheimer's disease. Preliminary studies suggest that this compound may serve as a candidate for further research into enzyme inhibition .

Study on Enzyme Inhibition

A study explored the inhibition of AChE by various phenolic compounds. Although direct data on this compound was not available, similar compounds demonstrated IC50 values indicating effective inhibition of AChE activity. Such findings highlight the potential for this compound to be developed as a therapeutic agent in neurodegenerative diseases.

Anticancer Activity

In related research involving structurally similar compounds, significant anticancer activity has been reported. For example, certain derivatives showed IC50 values lower than those of established anticancer drugs like doxorubicin, indicating that this compound could be a candidate for further investigation in cancer therapeutics .

Comparison with Similar Compounds

The biological activity of this compound can be compared to its enantiomer and other related compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| (1R)-1-(2,4-dimethylphenyl)ethan-1-ol | Chiral counterpart | Potentially different enzyme interactions |

| (1S)-1-(2,4-dimethylphenyl)propan-1-ol | Longer carbon chain | Investigated for similar activities |

| (1S)-1-(2,4-dimethylphenyl)butan-1-ol | Longer carbon chain | Potential for varied pharmacological effects |

Eigenschaften

IUPAC Name |

(1S)-1-(2,4-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHQUGRUHBFDFT-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.